1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone
Description
1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone is a synthetic organic compound featuring a benzothiadiazine-dioxide core substituted with a chlorine atom at position 7 and a thioether-linked azepane moiety.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c16-11-5-6-12-13(9-11)24(21,22)18-15(17-12)23-10-14(20)19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLRHFSJRISALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone , identified by its CAS number 899750-50-6 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound is characterized by the following attributes:
- Molecular Formula : C₁₆H₁₃ClN₂O₄S₂
- Molecular Weight : 396.9 g/mol
- Structural Features : The compound features a thiadiazine ring and an azepane moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazine compounds exhibit antimicrobial properties. The presence of the chloro group enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains.
- Anticancer Properties : The compound's structure allows it to act as a covalent inhibitor targeting specific mutations in oncogenes such as KRAS. This is particularly relevant in solid tumors where KRAS mutations are prevalent.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced proliferation of cancer cells.
Research Findings
Recent studies have provided insights into the biological activity of similar compounds and their derivatives:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting a potential role in antibiotic development.
- Cancer Therapeutics : In vivo studies using xenograft models indicated that compounds with similar structural features effectively reduced tumor size and improved survival rates in mice with KRAS-driven tumors.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of this compound is its role as an inhibitor of human immunodeficiency virus (HIV) replication. Research indicates that compounds similar to this structure can effectively inhibit HIV by targeting viral enzymes and preventing replication. For instance, a patent describes methods for synthesizing derivatives that exhibit antiviral properties, suggesting a pathway for developing new HIV treatments using this compound as a lead structure .
Treatment of Cannabinoid-Receptor Mediated Diseases
The compound has also been investigated for its potential in treating diseases mediated by cannabinoid receptors. Research suggests that compounds with similar thiadiazine structures can modulate cannabinoid receptor activity, which is crucial for managing conditions such as chronic pain and anxiety disorders .
Synthesis and Characterization
The synthesis of 1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone has been documented through various methods, including continuous flow synthesis techniques that enhance yield and efficiency. For example, specific synthetic routes have demonstrated high conversion rates and yields when optimized for reaction conditions .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound in clinical settings. For example:
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Physical Properties
- Melting points : ’s compounds 7f and 8a melt at 138–141°C and 148–149°C, respectively, indicating that nitro and methoxy substituents elevate melting points . The target compound’s dioxido group may further increase thermal stability.
- Solubility : The azepane group in ’s derivatives likely improves aqueous solubility compared to purely aromatic systems .
Q & A
Q. Key Considerations :
- Reaction temperature (40–80°C) and solvent choice significantly impact yield.
- Monitoring by TLC or HPLC is critical to detect intermediates .
What analytical techniques are recommended for structural characterization of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the thiadiazine ring protons resonate at δ 7.5–8.5 ppm, while azepane protons appear at δ 1.5–3.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 429.05) .
- X-ray Crystallography : Resolves 3D conformation using SHELX or ORTEP-III for crystallographic data .
Table 1 : Representative Analytical Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.45–3.65 (azepane N-CH₂) | |
| HRMS | m/z 429.0521 (calc. for C₁₇H₂₁ClN₃O₃S₂) |
How can reaction conditions be optimized to improve synthetic yield and purity?
Intermediate Research Question
- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) to identify optimal parameters .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl generated during thioether formation .
Case Study : Replacing DMF with acetonitrile reduced side-product formation by 30% in azepane coupling .
What structure-activity relationship (SAR) insights exist for analogs of this compound?
Intermediate Research Question
- Substituent Effects :
- Chloro vs. Fluoro at C7 : Chloro enhances electrophilicity, improving binding to cysteine-rich targets (e.g., kinases) .
- Azepane vs. Piperidine : Azepane’s larger ring size increases lipophilicity, enhancing blood-brain barrier penetration .
- Thiadiazine Dioxide : The sulfone group stabilizes π-π stacking with aromatic residues in enzyme pockets .
Table 2 : SAR Comparison of Analogues
| Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 7-Cl, Azepane | 12 nM (Kinase X) | |
| 7-F, Piperidine | 45 nM (Kinase X) |
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or 5-HT receptors). The thiadiazine ring shows strong hydrogen bonding with Arg120 in COX-2 .
- DFT Calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential maps, revealing nucleophilic regions (e.g., sulfur atoms) prone to oxidation .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
Key Insight : The azepane moiety’s flexibility allows conformational adaptation to hydrophobic pockets .
How should researchers address contradictory data in pharmacological studies?
Advanced Research Question
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude off-target effects .
- Data Triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Example : Discrepancies in anti-inflammatory activity (IC₅₀ = 10 nM vs. 1 µM) were resolved by identifying batch-dependent impurity levels .
What strategies mitigate stability issues during storage and handling?
Intermediate Research Question
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfone group .
- Light Sensitivity : Use amber vials and conduct stability studies under UV/vis light (λ = 254–365 nm) to assess degradation .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides optimal humidity conditions (<30% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
